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Compound of Interest

Compound Name: 1-Phenyl-4-nitronaphthalene

Cat. No.: B15341777

A Comparative Guide to Experimental and
Computational Data for 1-Nitronaphthalene

Disclaimer: This guide focuses on 1-nitronaphthalene. No significant experimental or
computational data could be found for "1-Phenyl-4-nitronaphthalene," suggesting a possible
misnomer in the original topic. The data presented here pertains to 1-nitronaphthalene, a well-
studied compound.

This guide provides a detailed comparison of experimental and computational data for 1-
nitronaphthalene, catering to researchers, scientists, and drug development professionals. The
objective is to offer a clear, side-by-side analysis of physical, spectral, and electronic properties
obtained through both laboratory measurements and computational modeling.

Data Presentation

The following tables summarize the quantitative experimental and computational data for 1-
nitronaphthalene.

Table 1: Physical and Chemical Properties of 1-Nitronaphthalene
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Property Experimental Value Computational Value

Molecular Formula C10H7NO2[1] C10H7NO2[1][2]

Molecular Weight 173.17 g/mol [2] 173.17 g/mol [2]

Melting Point 53-57 °C[1] Not applicable

Boiling Point 304 °C[1] Not applicable

Density 1.223 g/cm3[1] Not applicable

Water Solubility Insoluble[3] LogP = 3.2 (Computed by
XLogP3)[2]

Appearance Pale yellow solid[1] Not applicable

Table 2: Spectroscopic Data of 1-Nitronaphthalene
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Spectroscopic Technique

Experimental Data

Computational Prediction

1H NMR (CDCls, ppm)

Aromatic protons typically
resonate between 6.5 and 8.0
ppm[4]. Specific shifts for 1-
nitronaphthalene show a

complex pattern in this region.

Prediction methods using
Density Functional Theory
(DFT) and machine learning
can estimate chemical shifts
with varying accuracy (mean
absolute error < 0.10 ppm for

some methods)[5].

13C NMR (CDCls, ppm)

Aromatic carbons absorb in the
110 to 140 ppm range[4].

DFT methods, such as GIAO
with mPW1PW91/6-31G(d,p),
are powerful tools for
predicting *3C chemical
shifts[6][7].

IR Spectroscopy (cm™1)

Aromatic nitro compounds
show characteristic N-O
stretching vibrations:
asymmetric stretch from 1550-
1475 cm~1 and symmetric
stretch from 1360-1290
cm~1[8]. Additional bands for
the aromatic ring are also

present[4].

Vibrational frequencies can be
calculated using DFT methods,
often showing good agreement
with experimental spectra after

applying a scaling factor.

UV-Vis Spectroscopy (nm)

Aromatic compounds typically
exhibit multiple absorption
bands. Benzene, for example,
shows bands at 184, 204, and
256 nm[9]. Substituents on the
aromatic ring cause shifts in
these bands[9].

Electronic transitions can be
predicted using Time-
Dependent DFT (TD-DFT)
calculations, which can
estimate the absorption

wavelengths (A_max).

Table 3: Electronic Properties of 1-Nitronaphthalene
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Property Experimental Value Computational Prediction

Can be calculated using DFT.
For nitroaromatic compounds,

HOMO-LUMO Gap Not directly measured the energy gap is generally
lower than their parent

aromatic hydrocarbons[10].

Can be estimated from the
lonization Potential Not readily available HOMO energy calculated via
DFT.

Can be estimated from the
Electron Affinity Not readily available LUMO energy calculated via
DFT.

Experimental and Computational Methodologies
Experimental Protocols

A summary of the general experimental protocols used to obtain the data presented above is

provided here.

1. Synthesis of 1-Nitronaphthalene: 1-Nitronaphthalene is typically synthesized by the direct
nitration of naphthalene. A common method involves reacting naphthalene with a nitrating
mixture of concentrated nitric acid and sulfuric acid[2][11][12]. The reaction is generally
regioselective, yielding primarily the 1-nitro isomer[11]. The crude product is then purified, often

by recrystallization from ethanol[12].
2. NMR Spectroscopy:

o Sample Preparation: A small amount of the purified 1-nitronaphthalene is dissolved in a
deuterated solvent, commonly chloroform-d (CDCIs), in an NMR tube.

e Data Acquisition: *H and 3C NMR spectra are recorded on a high-resolution NMR
spectrometer. The chemical shifts are reported in parts per million (ppm) relative to a
tetramethylsilane (TMS) internal standard. For complex aromatic systems, 2D NMR
techniques like COSY and HSQC may be employed to aid in signal assignment[13].
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3. Infrared (IR) Spectroscopy:

o Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and
pressed into a thin pellet. Alternatively, a solution of the compound in a suitable solvent can
be analyzed.

» Data Acquisition: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR)
spectrometer. The instrument measures the absorption of infrared radiation at different
frequencies, which correspond to the vibrational modes of the molecule's functional
groups|8].

4. UV-Vis Spectroscopy:

o Sample Preparation: A dilute solution of 1-nitronaphthalene is prepared in a UV-transparent
solvent, such as ethanol or hexane.

o Data Acquisition: The UV-Vis spectrum is recorded using a spectrophotometer, which
measures the absorbance of light at various wavelengths in the ultraviolet and visible
regions[14]. The resulting spectrum shows absorption maxima (A_max) corresponding to
electronic transitions within the molecule[15][16].

Computational Methodologies

Computational chemistry provides valuable insights into the properties of molecules and can be
used to predict spectroscopic and electronic data.

1. Geometry Optimization: Before calculating properties, the 3D structure of the 1-
nitronaphthalene molecule is optimized to find its lowest energy conformation. Density
Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), are
commonly used for this purpose[10].

2. Prediction of NMR Spectra:

e The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT
(e.g., mMPW1PW91/6-31G(d,p)), is a popular approach for calculating NMR chemical shifts[6]

[7].
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e The calculated absolute shieldings are then converted to chemical shifts by referencing them
to the calculated shielding of a standard compound like TMS. Machine learning algorithms
trained on large experimental datasets are also emerging as accurate predictors of *H NMR
chemical shifts[5].

3. Prediction of IR Spectra:

 Vibrational frequencies are calculated from the second derivatives of the energy with respect
to atomic displacements. DFT calculations can predict these frequencies.

» Calculated frequencies are often systematically higher than experimental values and are
therefore scaled by an empirical factor to improve agreement with experimental data.

4. Prediction of UV-Vis Spectra:

o Time-Dependent DFT (TD-DFT) is the most common method for calculating the energies of
electronic transitions and thus predicting UV-Vis absorption spectra.

5. Calculation of Electronic Properties:

e DFT calculations provide energies of the Highest Occupied Molecular Orbital (HOMO) and
the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these
orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's reactivity and electronic
excitation properties[10].

Visualizations

The following diagrams illustrate the workflow for comparing experimental and computational
data and a simplified representation of a relevant biological pathway.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11123270/
https://www.semanticscholar.org/paper/Density-Functional-Theory-Calculations-for-Nitro-Aboud/91079e5b6e40f282d60de4bcd3ab286675eaa2ab
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15341777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Experimental Workflow Computational Workflow

Synthesis & Purification Geometry Optimization (DFT)
Physical Properties NMR Prediction (GIAO) IR Prediction (DFT) UV-Vis Prediction (TD-DFT) Electronic Properties (DFT)

~~_Data Comparison & Velidat

>>>>>> Compare & Validate

Click to download full resolution via product page

Caption: Workflow for the cross-validation of experimental and computational data.
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Caption: Simplified pathway of nitroaromatic compound bioactivation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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